molecular formula C21H28ClN3OS B5667798 1-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine

1-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine

Cat. No. B5667798
M. Wt: 406.0 g/mol
InChI Key: ANSCVXZOTFEVLQ-UHFFFAOYSA-N
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Description

Piperazine derivatives have garnered attention for their broad spectrum of biological activities. Their synthesis, structure, and properties are critical in the development of new therapeutic agents. The compound shares structural similarities with known piperazine derivatives, which are often explored for potential pharmacological activities.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions, starting from simple precursors to achieve the desired complex structure. For instance, Wujec and Typek (2023) described a three-step protocol to obtain a novel compound with good yield, highlighting the importance of careful selection of starting materials and reaction conditions for successful synthesis of piperazine derivatives (Wujec & Typek, 2023).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques. Zhang et al. (2007) synthesized a piperazinedione derivative and characterized its structure through IR, 1H NMR, and single-crystal X-ray diffraction, demonstrating the importance of these analytical methods in confirming the molecular architecture of such compounds (Zhang et al., 2007).

Chemical Reactions and Properties

Piperazine compounds can undergo various chemical reactions, influenced by their functional groups. For instance, the introduction of different substituents can significantly alter their chemical behavior and biological activity. Research by Kumar et al. (2017) on the synthesis and activity evaluation of novel piperazine derivatives highlights the versatility of these molecules in chemical synthesis and the potential to tailor their properties for specific applications (Kumar et al., 2017).

properties

IUPAC Name

1-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN3OS/c1-26-20-7-3-2-6-19(20)25-13-11-24(12-14-25)17-5-4-10-23(15-17)16-18-8-9-21(22)27-18/h2-3,6-9,17H,4-5,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSCVXZOTFEVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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